molecular formula C30H31ClN2O5 B2696767 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride CAS No. 1215813-47-0

11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

Cat. No.: B2696767
CAS No.: 1215813-47-0
M. Wt: 535.04
InChI Key: JXNRLMSZIXHJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 4H-chromen-4-one (coumarin) core linked via an ethoxyethyl bridge to a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one moiety, with a 4-methoxyphenyl substituent and a hydrochloride counterion.

Synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with aromatic aldehydes (analogous to methods in ) . Structural validation would employ techniques like X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

11-[2-[[3-(4-methoxyphenyl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O5.ClH/c1-19-27(11-10-24-29(34)25(18-37-30(19)24)21-6-8-23(35-2)9-7-21)36-13-12-31-15-20-14-22(17-31)26-4-3-5-28(33)32(26)16-20;/h3-9,18-20,22,24,27,30H,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGNOTWJYUPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chromenone core, a methoxyphenyl group, and a diazatricyclo framework. Its IUPAC name highlights its structural complexity, which is essential for its biological interactions.

Property Value
Molecular FormulaC22H24N2O4·HCl
Molecular Weight396.89 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting lysosomal phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammation processes .
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the chromenone moiety suggests potential antioxidant properties, which can help mitigate oxidative stress in cells.

Anticancer Effects

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For example, research identified a novel anticancer compound through screening drug libraries on multicellular spheroids . The mechanism involved targeting specific pathways that promote cancer cell apoptosis while inhibiting proliferation.

Anti-inflammatory Properties

The inhibition of PLA2 has been linked to reduced inflammatory responses in various models. By modulating lipid signaling pathways, the compound can potentially alleviate conditions associated with chronic inflammation.

Neuroprotective Effects

Compounds derived from chromenone structures have been associated with neuroprotective activities. They may protect neuronal cells from oxidative damage and apoptosis, suggesting therapeutic potential in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study published in ResearchGate examined the effects of similar chromenone derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms .
  • Inflammation Model : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Hydrazide/Arylidene Substituents

describes coumarin-based compounds with hydrazide and arylidene groups. Key comparisons include:

Property Target Compound Compound 4a () Compound 4b ()
Core Structure 4H-chromen-4-one + diazatricyclo system 4H-chromen-4-one + hydrazide-arylidene 4H-chromen-4-one + hydrazide-arylidene
Substituents 4-methoxyphenyl, methyl, ethoxyethyl bridge Chlorophenyl Phenyl
Synthetic Method Likely multi-step condensation (similar to hydrazide-aldehyde reactions) Reflux in ethanol with acetic acid catalyst Reflux in ethanol with acetic acid catalyst
Physicochemical Data Not reported in evidence M.p.: 210–212°C; IR (C=O): 1720 cm⁻¹ M.p.: 198–200°C; IR (C=O): 1715 cm⁻¹

Key Differences :

  • The ethoxyethyl bridge may improve solubility compared to direct arylidene linkages in Compounds 4a–b .
Tetracyclic Heteroatom-Containing Analogues

describes tetracyclic compounds with sulfur and nitrogen heteroatoms:

Property Target Compound Compound IIi () Compound IIj ()
Core Structure Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene
Substituents 4-methoxyphenyl 4-methoxyphenyl 4-hydroxyphenyl
Key Features Oxygen-containing coumarin core Sulfur-containing heterocycles Sulfur-containing heterocycles + hydroxyl group

Key Differences :

  • Replacement of sulfur with oxygen/nitrogen in the target compound may reduce metabolic toxicity compared to dithia-analogues .
  • The 4-methoxyphenyl group in the target compound enhances lipophilicity versus the 4-hydroxyphenyl in Compound IIj, affecting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.